molecular formula C8H12N4O B2553916 6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide CAS No. 1250530-19-8

6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide

Cat. No.: B2553916
CAS No.: 1250530-19-8
M. Wt: 180.211
InChI Key: SFEULLYKKKDIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with hydrazine hydrate in the presence of a suitable solvent such as ethanol . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Hydrazones or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with various biomolecules, leading to the modulation of their activity. This compound can inhibit enzymes or disrupt cellular processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-hydrazinylpyridine-3-carboxamide: Lacks the N,N-dimethyl groups, which may affect its reactivity and biological activity.

    6-hydrazinyl-N-methylpyridine-3-carboxamide: Contains only one methyl group, leading to different chemical and biological properties.

Uniqueness

6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide is unique due to the presence of both hydrazinyl and N,N-dimethyl groups, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various research applications.

Biological Activity

6-Hydrazinyl-N,N-dimethylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₉H₁₄N₅O
  • Molecular Weight : 202.24 g/mol
  • Appearance : Yellow solid
  • Melting Point : Approximately 180-181°C

The compound features a hydrazinyl group attached to a pyridine structure, which allows for diverse interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biomolecules. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Antitumor Activity : Preliminary studies indicate that it can induce apoptosis in cancer cells by disrupting cellular processes.
  • Antimicrobial Properties : Investigations suggest potential efficacy against certain bacterial strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against multiple cancer cell lines, demonstrating promising results:

Cell Line IC₅₀ (µM) Effectiveness
H460 (Lung Cancer)0.07Moderate to excellent antiproliferative activity
HT-29 (Colon Cancer)0.05High selectivity
MDA-MB-231 (Breast Cancer)TBDUnder investigation

These findings suggest that the compound could serve as a lead for the development of new anticancer agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it may exhibit activity against various pathogens, although specific data on minimum inhibitory concentrations (MICs) is still being compiled.

Case Studies

  • Study on Antitumor Activity :
    A study conducted by Zhang et al. utilized TRAP PCR-ELISA assays to evaluate the compound's effectiveness against several cancer cell lines. The results indicated that this compound showed notable inhibition rates, especially in lung and breast cancer models .
  • Molecular Docking Studies :
    Computational studies have predicted the binding affinity of this compound with key oncogenic targets. These studies provide insights into its potential mechanisms of action and guide further experimental validation .
  • Synergistic Effects :
    Research has explored the combination of this compound with existing chemotherapeutic agents, revealing enhanced efficacy against resistant cancer cell lines .

Properties

IUPAC Name

6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-12(2)8(13)6-3-4-7(11-9)10-5-6/h3-5H,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEULLYKKKDIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.